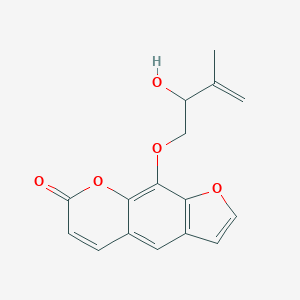

Isogosferol

Overview

Description

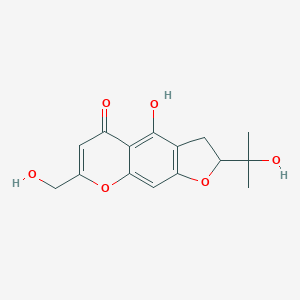

Isogosferol is a furanocoumarin compound isolated from the seed shells of Citrus junos, a plant traditionally used in Asian medicine for treating various ailments such as coughs, dyspepsia, diabetes, asthma, neuralgia, and inflammatory disorders . This compound has garnered attention due to its potent anti-inflammatory properties .

Mechanism of Action

Target of Action

Isogosferol primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response, with iNOS being responsible for the production of nitric oxide (NO) and COX-2 being involved in the production of prostaglandins .

Mode of Action

This compound interacts with its targets by inhibiting their expression . In lipopolysaccharide (LPS)-induced RAW 264.7 cells, this compound has been shown to attenuate the production of NO . It also inhibits the expression of iNOS and COX-2 in LPS-stimulated macrophages .

Biochemical Pathways

The inhibition of iNOS and COX-2 by this compound affects several biochemical pathways. It leads to a decrease in the production of NO and prostaglandins, which are key mediators of inflammation . Additionally, this compound reduces the phosphorylation of extracellular-regulated kinases (pERK)1/2 , which are involved in various cellular processes including proliferation, differentiation, and inflammation.

Result of Action

The result of this compound’s action is a significant reduction in the inflammatory response. By inhibiting the expression of iNOS and COX-2, and consequently decreasing the production of NO and prostaglandins, this compound effectively attenuates inflammation . It also reduces the release of interleukin-1 beta (IL-1β), a central mediator of the inflammatory response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS, a component of the cell wall of gram-negative bacteria, has been shown to stimulate the action of this compound . .

Biochemical Analysis

Biochemical Properties

Isogosferol interacts with various biomolecules in the body, including enzymes and proteins. It has been found to inhibit the expression of inducible nitric oxide (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages .

Cellular Effects

This compound influences cell function by attenuating the production of nitric oxide (NO) in LPS-induced RAW 264.7 cells . It also inhibits the expression of iNOS and COX-2 in these cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the phosphorylation of extracellular-regulated kinases (pERK)1/2 . It also attenuates the release of interleukin-1 beta (IL-1β), a central mediator of the inflammatory response .

Temporal Effects in Laboratory Settings

It has been observed that this compound can potently attenuate the production of NO in LPS-induced RAW 264.7 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isogosferol can be synthesized through bioactivity-guided fractionation of methanolic extracts from Citrus junos seed shells . The process involves isolating the compound from the extract and purifying it using chromatographic techniques .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to its extraction from natural sources rather than large-scale synthetic production .

Chemical Reactions Analysis

Types of Reactions

Isogosferol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound.

Scientific Research Applications

Isogosferol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

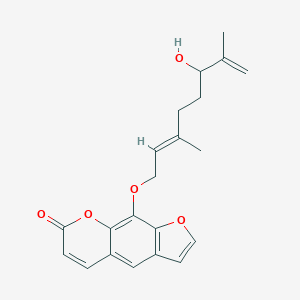

Isogosferol is unique among furanocoumarins due to its potent anti-inflammatory properties. Similar compounds include:

Imperatorin: Another furanocoumarin with anti-inflammatory and anticancer properties.

Heraclenin: Known for its antimicrobial and anti-inflammatory activities.

Compared to these compounds, this compound has shown more potent inhibition of inflammatory mediators, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name |

9-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUPRHIHXSAWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967926 | |

| Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53319-52-1 | |

| Record name | Isogospherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053319521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

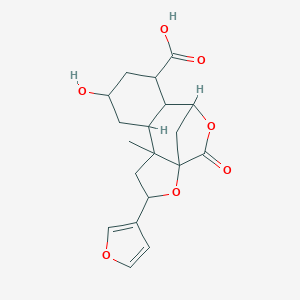

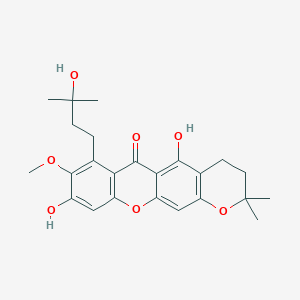

Feasible Synthetic Routes

Q1: What is the biological activity of isogosferol?

A: this compound exhibits anti-inflammatory activity. Research shows it can significantly reduce the production of inflammatory mediators such as nitric oxide (NO) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated murine macrophages []. This effect is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, along with the reduced phosphorylation of extracellular-regulated kinases (ERK)1/2 [].

Q2: Can you elaborate on the role of this compound in plants?

A: While this compound itself might not be directly synthesized by plants, its formation through the photo-oxidation of imperatorin by chlorophyll and visible light has been demonstrated []. This suggests a potential role of this compound in the plant's response to light and oxidative stress. Further research is needed to fully elucidate its function in plant physiology.

Q3: What is known about the antibacterial activity of this compound?

A: While this compound was isolated from Levisticum officinale alongside other compounds like oxypeucedanin and falcarindiol, it did not demonstrate significant antibacterial activity against multidrug-resistant Mycobacterium tuberculosis []. Interestingly, falcarindiol, another compound isolated in the same study, displayed notable activity against MDR M. tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) [].

Q4: What are the known sources of this compound?

A4: this compound has been isolated from various plant sources, including:

- Citrus junos seed shells []

- Angelica dahurica roots []

- Prangos lophoptera roots []

- Levisticum officinale roots []

- Pleurospermum rivulorum underground part []

Q5: What analytical techniques are useful for studying this compound?

A: The isolation and identification of this compound from plant extracts typically involve a combination of chromatographic techniques like column chromatography and HPLC []. Structural elucidation relies heavily on spectroscopic data analysis, including 1D & 2D NMR and HRMS []. Further research on this compound's properties and biological activities may employ techniques like cell-based assays, animal models, and potentially clinical trials, depending on the research focus.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)